2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine

Descripción general

Descripción

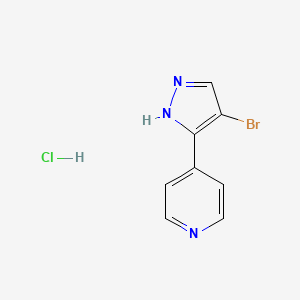

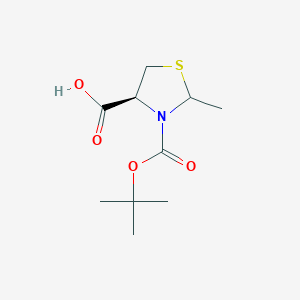

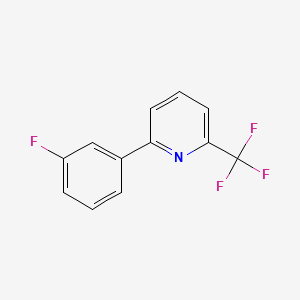

The compound “2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to be hydrolytically stable and has been used as a silylation agent in various reactions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The chemical compound is instrumental in the synthesis and characterization of various pyridines, serving as a critical intermediate. For instance, researchers synthesized two pyridines substituted with five different elements by stepwise and regioselective installation of functional groups. This process involved novel methodologies like dehalocyanation of iodopyridines and microwave-assisted acidic hydrolysis of 2-fluoropyridines, leading to their conversion into corresponding 2-pyridones (Kieseritzky & Lindström, 2010).

Intermediate in Complex Syntheses

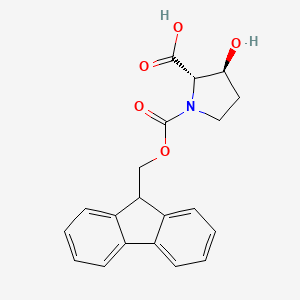

It serves as a chiral intermediate in the synthesis of complex organic compounds like batzelladines A and B. The precise synthesis involves stereoselective Reformatsky coupling reactions, with the compound's absolute configuration determined through NMR and single-crystal X-ray diffraction (Guo et al., 2017).

Synthesis of Histamine H4 Receptor Ligands

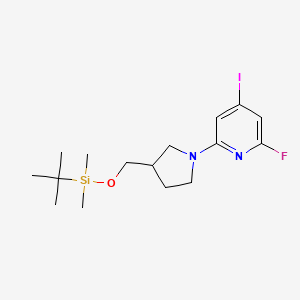

In medicinal chemistry, it's involved in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These studies are crucial for understanding ligand-receptor interactions and developing potential therapeutic agents (Altenbach et al., 2008).

Antibacterial Activity Studies

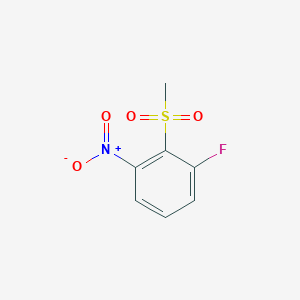

It also plays a role in the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values for these derivatives indicate their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds with tert-butyldimethylsilyloxy groups are often used in synthetic glycobiology .

Mode of Action

Compounds with tert-butyldimethylsilyloxy groups can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose .

Biochemical Pathways

It’s known that similar compounds with tert-butyldimethylsilyloxy groups are involved in the synthesis of various organic compounds .

Pharmacokinetics

Similar compounds with tert-butyldimethylsilyloxy groups have been shown to have a boiling point of 110 °c/6 mmhg and a density of 0892 g/mL at 25 °C .

Action Environment

It’s known that similar compounds with tert-butyldimethylsilyloxy groups are stable under acidic conditions .

Propiedades

IUPAC Name |

tert-butyl-[[1-(6-fluoro-4-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-9-13(18)8-14(17)19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTERAYIZDZBDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC(=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673616 | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228665-82-4 | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)